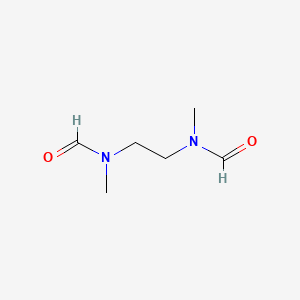![molecular formula C17H15ClN4O B15082015 3-(1H-benzimidazol-1-yl)-N'-[(E)-(2-chlorophenyl)methylidene]propanehydrazide](/img/structure/B15082015.png)
3-(1H-benzimidazol-1-yl)-N'-[(E)-(2-chlorophenyl)methylidene]propanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-benzimidazol-1-yl)-N’-[(E)-(2-chlorophenyl)methylidene]propanehydrazide is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-1-yl)-N’-[(E)-(2-chlorophenyl)methylidene]propanehydrazide typically involves the condensation of 3-(1H-benzimidazol-1-yl)propanoic acid with 2-chlorobenzaldehyde in the presence of a suitable condensing agent. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to yield the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve maximum yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities. Purification techniques, such as recrystallization or chromatography, are used to ensure the final product meets the required purity standards.
化学反応の分析
Types of Reactions
3-(1H-benzimidazol-1-yl)-N’-[(E)-(2-chlorophenyl)methylidene]propanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
科学的研究の応用
3-(1H-benzimidazol-1-yl)-N’-[(E)-(2-chlorophenyl)methylidene]propanehydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antiviral properties, showing potential as a therapeutic agent against various pathogens.
Medicine: Explored for its anticancer activity, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
作用機序
The mechanism of action of 3-(1H-benzimidazol-1-yl)-N’-[(E)-(2-chlorophenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to DNA: Intercalate into the DNA structure, disrupting the replication and transcription processes.
Inhibit Enzymes: Inhibit key enzymes involved in cellular processes, such as topoisomerases, leading to cell cycle arrest and apoptosis.
Induce Reactive Oxygen Species (ROS): Generate ROS, causing oxidative stress and damage to cellular components, ultimately leading to cell death.
類似化合物との比較
3-(1H-benzimidazol-1-yl)-N’-[(E)-(2-chlorophenyl)methylidene]propanehydrazide can be compared with other benzimidazole derivatives, such as:
2-(1H-benzimidazol-1-yl)propanoic acid: Similar in structure but lacks the chlorophenyl and hydrazide moieties.
3-(1H-benzimidazol-2-yl)quinoline derivatives: Known for their antitumor activity, these compounds share the benzimidazole core but differ in their additional functional groups.
Bis-(1H-benzimidazol-2-yl)-based compounds: Used in fluorescence detection, these compounds have different applications compared to the target compound.
特性
分子式 |
C17H15ClN4O |
|---|---|
分子量 |
326.8 g/mol |
IUPAC名 |
3-(benzimidazol-1-yl)-N-[(E)-(2-chlorophenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C17H15ClN4O/c18-14-6-2-1-5-13(14)11-20-21-17(23)9-10-22-12-19-15-7-3-4-8-16(15)22/h1-8,11-12H,9-10H2,(H,21,23)/b20-11+ |
InChIキー |
LGIHVOGSAMMMOI-RGVLZGJSSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CCN2C=NC3=CC=CC=C32)Cl |
正規SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CCN2C=NC3=CC=CC=C32)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


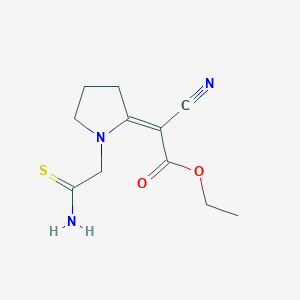
![5-phenyl-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B15081940.png)
![N-{2,2,2-trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}hexanamide](/img/structure/B15081952.png)
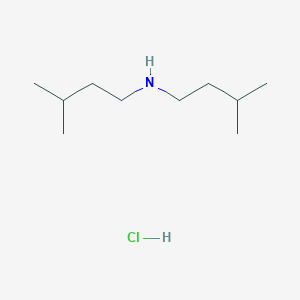
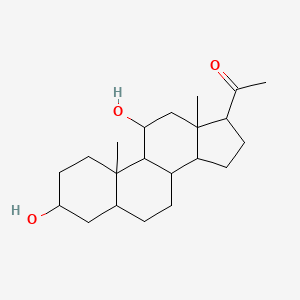
![N-[cyano(phenyl)methyl]benzamide](/img/structure/B15081972.png)
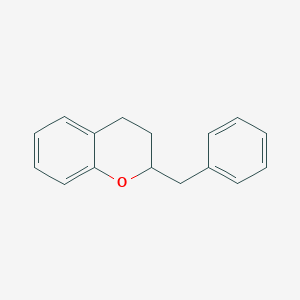
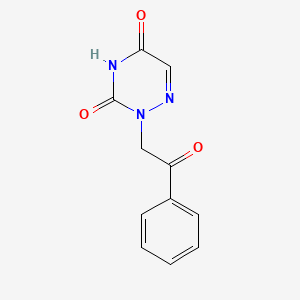
![3-{[(E)-(4-nitrophenyl)methylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15081985.png)


![5-[(E)-2-(2-methoxyphenyl)ethenyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B15081999.png)

